Tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate;oxalic acid
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Overview
Description
“Tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate;oxalic acid” is a chemical compound with the CAS Number: 2416234-25-6 . It has a molecular weight of 293.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H21N3O2.C2H2O4/c1-8(2,3)14-7(13)12-9(4,5)6-11-10;3-1(4)2(5)6/h11H,6,10H2,1-5H3,(H,12,13);(H,3,4)(H,5,6) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 293.32 .Scientific Research Applications
Degradation and Environmental Applications
Research on the degradation pathways of methyl tert-butyl ether (MTBE) using the UV/H2O2 process identified tert-butyl formate, formaldehyde, acetone, tert-butyl alcohol, and oxalic acid among the primary byproducts, underlining the environmental applications of such compounds in treating water pollutants. This study provides insights into organic compound mineralization and the use of analytical techniques for product identification and quantification (Stefan, Mack, & Bolton, 2000).
Deprotection and Synthesis Applications
The use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers has been highlighted, showcasing its efficacy in preserving the stereochemical integrity of substrates. This research emphasizes environmentally benign reactions, with applications in synthesizing complex molecules like clarithromycin derivatives (Li et al., 2006).
Catalytic Epoxidation in Drug Synthesis
A study on bioinspired manganese complexes catalyzed epoxidation for synthesizing the epoxyketone fragment of carfilzomib indicates the compound's role in drug synthesis. It utilizes H2O2 as an oxidant in the presence of carboxylic acid, reflecting advancements in catalytic epoxidation processes (Qiu, Xia, & Sun, 2019).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2.C2H2O4/c1-8(2,3)14-7(13)12-9(4,5)6-11-10;3-1(4)2(5)6/h11H,6,10H2,1-5H3,(H,12,13);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPKUTFPZRRMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CNN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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